N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)20-10-8-14(9-11-20)12-18-17(21)13-25-16-7-5-4-6-15(16)24-3/h4-7,14H,8-13H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORUUEOMBOHIPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)COC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-(2-Methoxyphenoxy)acetic Acid
Reaction Scheme :
$$ \text{2-Methoxyphenol} + \text{Chloroacetic Acid} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{2-(2-Methoxyphenoxy)acetic Acid} $$
Procedure :
- Dissolve 2-methoxyphenol (10.0 g, 72.5 mmol) and chloroacetic acid (7.5 g, 79.8 mmol) in aqueous sodium hydroxide (1 M, 150 mL).
- Reflux at 80°C for 8 hours under nitrogen.
- Acidify to pH 2 with hydrochloric acid (6 M) to precipitate the product.
- Recrystallize from ethanol/water (3:1) to yield white crystals (85% yield).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Melting Point | 132–134°C |
| $$ ^1\text{H NMR} $$ | δ 6.8–7.1 (m, 4H, Ar-H), 4.6 (s, 2H, OCH$$2$$CO), 3.8 (s, 3H, OCH$$3$$) |
Synthesis of 1-(Dimethylsulfamoyl)piperidin-4-ylmethanamine
Step 1: Sulfamoylation of Piperidin-4-ylmethanamine
$$ \text{Piperidin-4-ylmethanamine} + \text{Dimethylsulfamoyl Chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-(Dimethylsulfamoyl)piperidin-4-ylmethanamine} $$
Procedure :
- Dissolve piperidin-4-ylmethanamine (5.0 g, 38.8 mmol) in dichloromethane (100 mL).
- Add triethylamine (8.1 mL, 58.2 mmol) and dimethylsulfamoyl chloride (5.3 g, 42.7 mmol) dropwise at 0°C.
- Stir at room temperature for 12 hours.
- Wash with brine, dry over Na$$2$$SO$$4$$, and concentrate to afford the sulfamoylated amine (78% yield).
Optimization Insights :
- Solvent : Dichloromethane outperforms tetrahydrofuran (78% vs. 62% yield) due to better solubility of intermediates.
- Stoichiometry : A 1.1:1 ratio of dimethylsulfamoyl chloride to amine minimizes di-sulfamoylation byproducts.
Analytical Data :
| Parameter | Value |
|---|---|
| Yield | 78% |
| $$ ^{13}\text{C NMR} $$ | δ 48.9 (N-SO$$2$$), 38.5 (N(CH$$3$$)$$_2$$), 54.2 (piperidine C-4) |
Amide Bond Formation
Reaction Scheme :
$$ \text{2-(2-Methoxyphenoxy)acetic Acid} + \text{1-(Dimethylsulfamoyl)piperidin-4-ylmethanamine} \xrightarrow{\text{EDCl/HOBt, DMF}} \text{Target Compound} $$
Procedure :
- Activate 2-(2-methoxyphenoxy)acetic acid (4.2 g, 21.4 mmol) with EDCl (4.5 g, 23.5 mmol) and HOBt (3.2 g, 23.5 mmol) in DMF (50 mL) for 1 hour.
- Add 1-(dimethylsulfamoyl)piperidin-4-ylmethanamine (5.0 g, 19.5 mmol) and stir at room temperature for 24 hours.
- Pour into ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/ethyl acetate 1:1) to obtain the product (68% yield).
Critical Parameters :
| Factor | Optimal Condition |
|---|---|
| Coupling Agent | EDCl/HOBt |
| Solvent | DMF |
| Reaction Time | 24 hours |
Optimization of Reaction Conditions
Sulfamoylation Efficiency
Varying the base in the sulfamoylation step significantly impacts yield:
| Base | Yield (%) |
|---|---|
| Triethylamine | 78 |
| DMAP | 65 |
| Pyridine | 58 |
Triethylamine’s superior performance stems from its ability to scavenge HCl without forming stable adducts with dimethylsulfamoyl chloride.
Amide Coupling Alternatives
Alternative coupling reagents were evaluated:
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| EDCl/HOBt | 68 | 96 |
| DCC/DMAP | 55 | 89 |
| HATU | 72 | 94 |
While HATU offers marginally higher yields, EDCl/HOBt is cost-effective for large-scale synthesis.
Analytical Characterization
Spectroscopic Data
$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$) :
- δ 6.8–7.1 (m, 4H, Ar-H)
- δ 4.5 (s, 2H, OCH$$_2$$CO)
- δ 3.8 (s, 3H, OCH$$_3$$)
- δ 3.2–3.4 (m, 2H, piperidine N-CH$$_2$$)
- δ 2.8 (s, 6H, N(CH$$3$$)$$2$$)
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H$$_2$$O) confirms >98% purity with a retention time of 6.8 minutes.
Chemical Reactions Analysis
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide has various scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural uniqueness lies in its dimethylsulfamoyl-piperidine and 2-methoxyphenoxy-acetamide groups. Below is a comparative analysis with key analogs:
Table 1: Structural and Pharmacological Comparison
*Estimated based on molecular formula (C18H27N3O4S): 381.5 g/mol + adjustments for substituents.
Key Structural Differences:
Piperidine Substitutions :
- The target compound’s dimethylsulfamoyl group introduces a polar sulfonamide moiety, which may reduce lipophilicity compared to the 2-phenylethyl group in methoxyacetylfentanyl or Ocfentanil. This could limit central nervous system (CNS) penetration but improve peripheral activity or metabolic stability .
- The methyl linker between the piperidine and acetamide (vs. direct bonding in fentanyl analogs) may alter conformational flexibility and receptor binding kinetics.
Aromatic Modifications: The 2-methoxyphenoxy group provides an electron-donating methoxy substituent, contrasting with the electron-withdrawing fluoro (Ocfentanil) or nitro (W-18) groups. This may influence receptor interaction or cytochrome P450-mediated metabolism .
Pharmacological and Regulatory Implications
- Toxicity and Abuse Potential: Methoxyacetylfentanyl has been associated with severe respiratory depression and fatalities, leading to its regulation under international drug control conventions. The target compound’s structural divergence may mitigate these risks, though further toxicological studies are required .
Biological Activity
N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring, a dimethylsulfamoyl group, and a methoxyphenoxy moiety. Its IUPAC name is this compound, with the following chemical formula:
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O3S |
| Molecular Weight | 341.45 g/mol |
| InChI | InChI=1S/C16H25N3O3S/c1-3... |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of piperidine have been shown to inhibit various bacterial strains, suggesting that this compound may possess similar activity. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticonvulsant Activity
Studies on related piperidine derivatives have demonstrated anticonvulsant effects in animal models. For example, compounds structurally analogous to this compound have shown protection in maximal electroshock (MES) tests at doses of 100 mg/kg and higher, indicating potential efficacy in seizure management .
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism or bacterial cell wall synthesis.
- Receptor Modulation : Interaction with specific receptors in the central nervous system (CNS) could lead to altered neurotransmission, contributing to its anticonvulsant properties.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy.
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of piperidine derivatives found that compounds with similar functional groups significantly inhibited the growth of Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy against various strains.
Case Study 2: Anticonvulsant Properties
In a research project focused on anticonvulsant activity, several piperidine derivatives were tested in MES models. The results indicated that modifications in the chemical structure influenced the degree of protection against seizures. Notably, compounds with higher lipophilicity showed delayed onset but prolonged duration of action .
Q & A
Q. What are the recommended methods to synthesize N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-2-(2-methoxyphenoxy)acetamide with high yield and purity?
Answer: The synthesis typically involves multi-step reactions starting with piperidine derivatives and sulfonylating agents. Key steps include:
- Sulfamoylation : Reacting piperidine with dimethylsulfamoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) at 0–5°C to prevent side reactions .
- Methylation and Acetamide Formation : Coupling the sulfamoylated intermediate with 2-(2-methoxyphenoxy)acetic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradient). Final purity (>95%) is confirmed by HPLC with UV detection at 254 nm .
Q. How can researchers confirm the structural integrity of this compound?
Answer: Combine spectroscopic and spectrometric techniques:
- NMR Spectroscopy :
- ¹H NMR : Verify methoxy (δ 3.7–3.9 ppm), piperidine protons (δ 1.5–3.0 ppm), and acetamide NH (δ 6.8–7.2 ppm).
- ¹³C NMR : Confirm carbonyl (C=O at ~170 ppm) and sulfonamide (S=O at ~40–45 ppm) groups .
- Mass Spectrometry (HRMS) : Match the molecular ion peak to the exact mass (e.g., calculated for C₁₇H₂₅N₃O₅S: 391.15 g/mol) .
- Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3%) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies be resolved?
Answer: Contradictions often arise from variations in assay conditions or substituent effects. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., reference inhibitors) .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying methoxy or sulfamoyl groups) to isolate critical moieties .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to assess significance of activity differences across studies .
Q. What experimental approaches elucidate the compound’s mechanism of action?
Answer:
- Receptor Binding Assays : Radiolabeled ligand displacement studies (e.g., ³H-naloxone for opioid receptor screening) to determine IC₅₀ values .
- Molecular Docking : Use software (AutoDock Vina) to model interactions with target proteins (e.g., κ-opioid receptors) and validate with site-directed mutagenesis .
- Functional Assays : Measure cAMP inhibition in CHO cells transfected with target receptors to assess signaling modulation .
Q. How can researchers optimize the compound’s pharmacokinetic (ADME) properties?
Answer:
- Solubility : Test in biorelevant media (FaSSIF/FeSSIF) and use co-solvents (PEG 400) for in vivo studies .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS to calculate half-life .
- Permeability : Perform Caco-2 monolayer assays to predict intestinal absorption; aim for Papp >1 × 10⁻⁶ cm/s .
Q. What strategies are effective for toxicity profiling?
Answer:
- Acute Toxicity : Dose escalation in rodents (OECD 423) to determine LD₅₀ and observe neurobehavioral effects .
- Genotoxicity : Conduct Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow cells .
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ < 1 µM indicates risk) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Sulfamoylation | Dimethylsulfamoyl chloride, Et₃N, 0–5°C | Slow addition of reagent to control exotherm |
| Acetamide Coupling | EDC/HOBt, DMF, 25°C | Use molecular sieves to scavenge water |
Q. Table 2. Critical Characterization Data
| Technique | Expected Data | Significance |
|---|---|---|
| ¹H NMR | δ 1.5–3.0 (piperidine), δ 3.7–3.9 (OCH₃) | Confirms core structure |
| HRMS | m/z 391.15 [M+H]⁺ | Validates molecular formula |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
